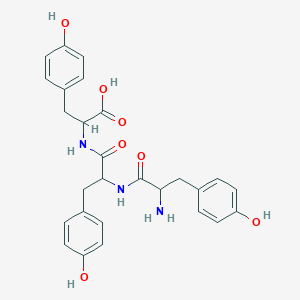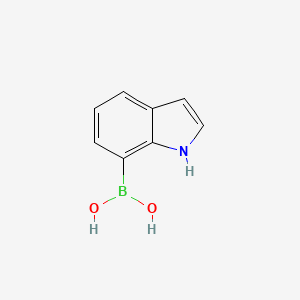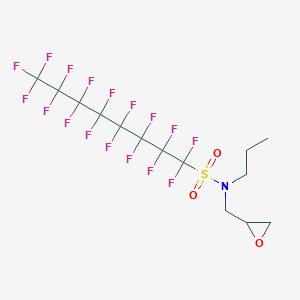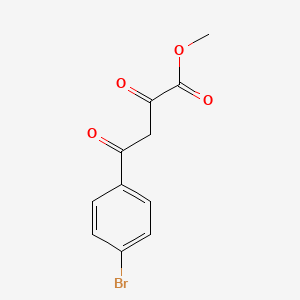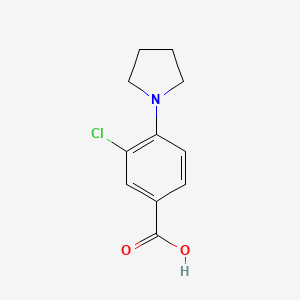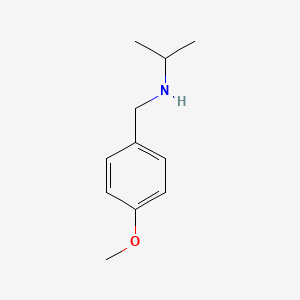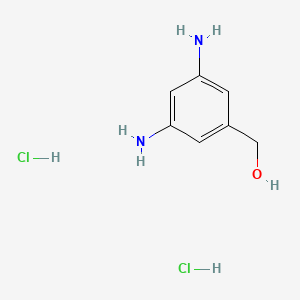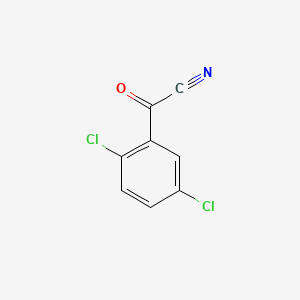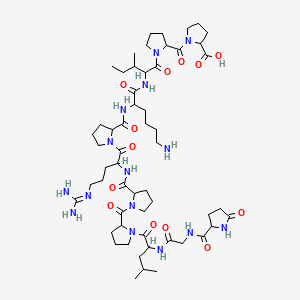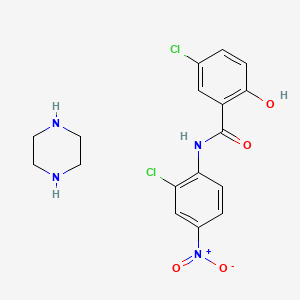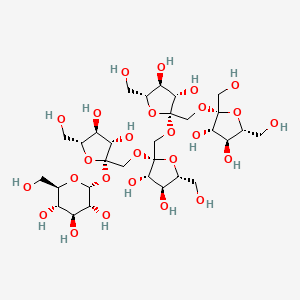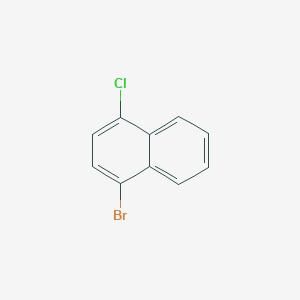
1-Bromo-4-chloronaphthalene
Vue d'ensemble
Description
1-Bromo-4-chloronaphthalene (1-Br-4-Cl-Naphth) is an organic compound commonly used in laboratory experiments. It is a halogenated aromatic hydrocarbon, containing both a bromine and chlorine atom, and is a colorless solid with a melting point of approximately 90°C. 1-Br-4-Cl-Naphth is a useful synthetic intermediate in the synthesis of polymers and pharmaceuticals, as well as being used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Molecular Motions and Lattice Stability
1-Bromo-4-chloronaphthalene (BCN) has been studied for its unique molecular motions and effects on lattice stability in organic alloys. A study demonstrated that BCN, when combined with 1,4-dichloronaphthalene, forms a stable binary organic alloy with interesting lattice dynamics. BCN shows significant solubility with 1,4-dibromonaphthalene, resulting in unique crystal structures and phonon amalgamation (Bellows & Prasad, 1977).
Kinetics of Inclusion with ß‐Cyclodextrin
The phosphorescence of BCN in nitrogen-purged aqueous solutions containing ß‐cyclodextrin has been researched. Addition of acetonitrile enhances phosphorescence intensity and lifetime. This study suggests that BCN forms a guest-host complex with ß‐cyclodextrin, offering potential applications in molecular encapsulation and environmental sensing (Turro, Bolt, Kuroda, & Tabushi, 1982).
Electron Spin Echo in Triplet State
BCN has been utilized in studying the dephasing of electron spin echo in the triplet state of orientationally disordered crystals. This research provides insights into electronic energy transfer processes in disordered molecular systems, with implications for understanding molecular dynamics in complex environments (Searway, Tro, Martin, & Nishimura, 1986).
Solubility Studies in Bromoderivatives
The solubility of bromoderivatives in BCN has been determined, providing valuable data on temperature dependencies and equilibrium solid phases. This research aids in understanding the solubility characteristics of halogenated compounds in various organic solvents (Semenov, Charykov, & Axel’rod, 2010).
Gamma Irradiation Effects
BCN's behavior under gamma irradiation in ethanol has been examined. The formation of anions and their stability under different temperatures provides insights into the reactivity of halogenated naphthalenes, contributing to our understanding of radiation chemistry (Namiki, 1975).
Propriétés
IUPAC Name |
1-bromo-4-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGJECZACFHDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395843 | |
| Record name | 1-bromo-4-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloronaphthalene | |
CAS RN |
53220-82-9 | |
| Record name | 1-bromo-4-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-chloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



